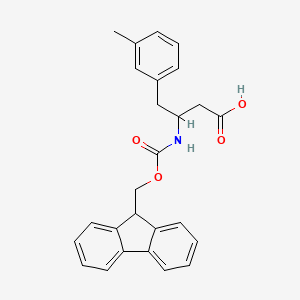
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron is a complex organometallic compound with the molecular formula C35H30Cl4FeP2Pd . This compound is known for its unique structure, which includes a palladium center coordinated with dichloromethane and iron, making it a valuable catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with palladium(II) chloride in the presence of dichloromethane . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo ligand substitution reactions where the dichloromethane or phosphane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrides, and various ligands such as phosphines and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of palladium complexes, while substitution reactions can produce a variety of palladium-ligand complexes .
Scientific Research Applications
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron has several scientific research applications:
Mechanism of Action
The mechanism by which cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron exerts its effects involves the coordination of the palladium center with various substrates. This coordination activates the substrates, making them more reactive and facilitating the desired chemical transformations . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene palladium(II) chloride: Similar in structure but lacks the dichloromethane ligand.
Dichloro(1,1-bis(diphenylphosphino)ferrocene)palladium(II) acetone adduct: Contains acetone instead of dichloromethane.
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron: Similar but with a different cyclopentadienyl ligand.
Uniqueness
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron is unique due to its specific combination of ligands and the presence of both palladium and iron centers. This unique structure imparts distinct catalytic properties, making it highly effective in various chemical reactions .
Properties
Molecular Formula |
C35H30Cl4FeP2Pd-6 |
|---|---|
Molecular Weight |
816.6 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q-5;-1;;;;;+2/p-2 |
InChI Key |
LBISRCXWUBVVQX-UHFFFAOYSA-L |
Canonical SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


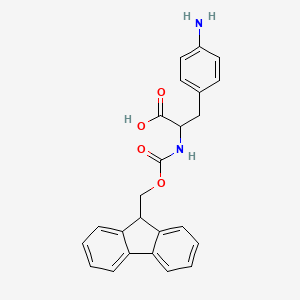
![(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)

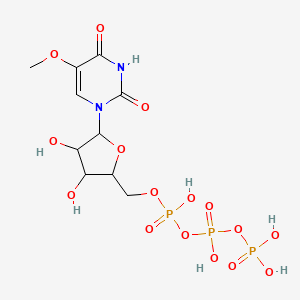
![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
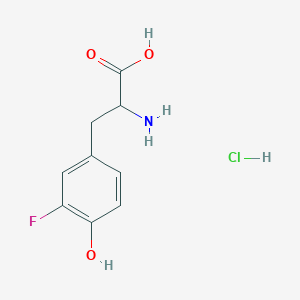
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)

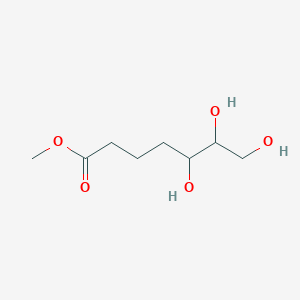
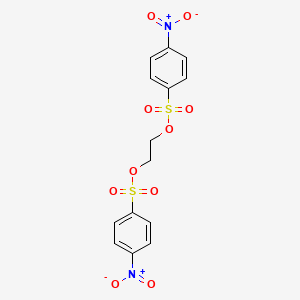
![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)
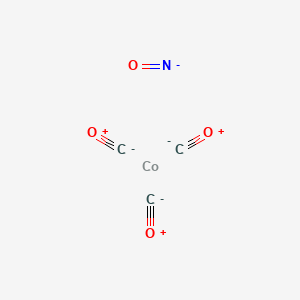
![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)
